molecular formula C5H2BrF3S B1379025 4-Bromo-2-(trifluoromethyl)thiophene CAS No. 1194374-08-7

4-Bromo-2-(trifluoromethyl)thiophene

Cat. No. B1379025
M. Wt: 231.04 g/mol
InChI Key: GTYDKQRTQVTLQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(trifluoromethyl)thiophene is a chemical compound with the molecular formula C5H2BrF3S . It is used in various chemical reactions and has potential applications in the field of organic thin film transistor dielectric material .


Synthesis Analysis

The synthesis of 4-Bromo-2-(trifluoromethyl)thiophene involves various chemical reactions. For instance, it undergoes metallation-alkylation reaction with various electrophiles to generate various 5-alkylated 2-bromo products . More details about its synthesis can be found in the relevant papers .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-(trifluoromethyl)thiophene can be represented by the InChI code: 1S/C5H2BrF3S/c6-3-1-4(10-2-3)5(7,8)9/h1-2H . More details about its molecular structure can be found in the relevant papers .


Chemical Reactions Analysis

4-Bromo-2-(trifluoromethyl)thiophene participates in various chemical reactions. For instance, it is involved in the nucleophilic trifluoromethoxylation of alkyl halides . More details about its chemical reactions can be found in the relevant papers .


Physical And Chemical Properties Analysis

4-Bromo-2-(trifluoromethyl)thiophene has a molecular weight of 231.04 g/mol . It has a topological polar surface area of 28.2 Ų . More details about its physical and chemical properties can be found in the relevant papers .

Scientific Research Applications

  • Organic Semiconductors

    • Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors .
    • The methods of application involve the synthesis of thiophene derivatives by heterocyclization of various substrates .
    • The outcomes of these applications are the development of advanced compounds with a variety of biological effects .
  • Organic Light-Emitting Diodes (OLEDs)

    • Thiophene derivatives are used in the fabrication of OLEDs .
    • The methods of application involve the synthesis of thiophene derivatives and their incorporation into the OLED structure .
    • The outcomes of these applications are the development of more efficient and durable OLEDs .
  • Medicinal Chemistry

    • Thiophene-based analogs are potential classes of biologically active compounds .
    • The methods of application involve the synthesis of thiophene derivatives and their testing for biological activity .
    • The outcomes of these applications are the discovery of compounds with anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
  • Soluble Semiconductors

    • Fluorinated thiophene derivatives are widely used as soluble semiconductors .
    • The methods of application involve the synthesis of fluorinated thiophene derivatives and their incorporation into semiconductor structures .
    • The outcomes of these applications are the development of more efficient and versatile semiconductors .
  • Corrosion Inhibitors

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • The methods of application involve the synthesis of thiophene derivatives and their use in the prevention of metal corrosion .
    • The outcomes of these applications are the development of more effective corrosion inhibitors .
  • Voltage-Gated Sodium Channel Blocker

    • Certain thiophene-based compounds are used as voltage-gated sodium channel blockers .
    • The methods of application involve the synthesis of thiophene derivatives and their use in blocking sodium channels .
    • The outcomes of these applications are the development of more effective anesthetics .
  • Preparation of Other Compounds

    • “4-Bromo-2-(trifluoromethyl)aniline” has been used in the preparation of “2,5-dibromo-(trifluoromethyl)benzene” and "5-bromo-2-iodo-(trifluoromethyl)benzene" .
    • The methods of application involve the synthesis of “4-Bromo-2-(trifluoromethyl)aniline” and its use in the preparation of other compounds .
    • The outcomes of these applications are the development of new compounds with potential applications .
  • Electrochemical Reduction

    • In dimethylformamide containing tetramethylammonium perchlorate, 2-bromothiophene (a thiophene derivative) is electrochemically reduced .
    • The methods of application involve the electrochemical reduction of 2-bromothiophene on a carbon cathode by cyclic voltammetry and controlled potential electrolysis .
    • The outcomes of these applications are the development of mono- and dihalothiophenes .

Safety And Hazards

When handling 4-Bromo-2-(trifluoromethyl)thiophene, it is recommended to wear personal protective equipment/face protection. Avoid getting it in eyes, on skin, or on clothing. Use only under a chemical fume hood. Do not breathe dust. Do not ingest .

properties

IUPAC Name

4-bromo-2-(trifluoromethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF3S/c6-3-1-4(10-2-3)5(7,8)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYDKQRTQVTLQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701289987
Record name 4-Bromo-2-(trifluoromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701289987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(trifluoromethyl)thiophene

CAS RN

1194374-08-7
Record name 4-Bromo-2-(trifluoromethyl)thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1194374-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-(trifluoromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701289987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-(trifluoromethyl)thiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-(trifluoromethyl)thiophene
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-(trifluoromethyl)thiophene
Reactant of Route 3
4-Bromo-2-(trifluoromethyl)thiophene
Reactant of Route 4
4-Bromo-2-(trifluoromethyl)thiophene
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-(trifluoromethyl)thiophene
Reactant of Route 6
4-Bromo-2-(trifluoromethyl)thiophene

Citations

For This Compound
1
Citations
S Trofymchuk, MY Bugera, AA Klipkov… - The Journal of …, 2020 - ACS Publications
Diverse trifluoromethyl-substituted compounds were synthesized by deoxofluorination of cinnamic and (hetero)aromatic carboxylic acids with sulfur tetrafluoride. The obtained products …
Number of citations: 25 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.